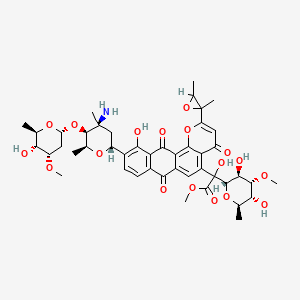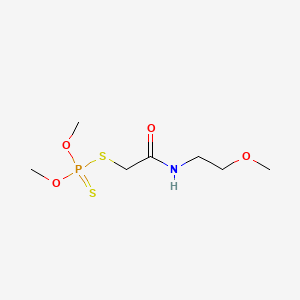
Amidithion
Descripción general
Descripción
Amidithion is a chemical compound with the molecular formula C7H16NO4PS2 . It has an average mass of 273.310 Da and a monoisotopic mass of 273.025848 Da .
Synthesis Analysis
The synthesis of amides, such as Amidithion, typically involves the direct condensation of carboxylic acids and amines in the presence of a catalyst like TiCl4 . This amidation reaction is performed in pyridine at 85°C with a wide range of substrates, providing the corresponding amide products in moderate to excellent yields and high purity .Molecular Structure Analysis
The molecular structure of Amidithion is characterized by its molecular formula C7H16NO4PS2 . More detailed structural analysis would require techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
Amidithion has a density of 1.3±0.1 g/cm3 . Other physical properties such as boiling point, vapour pressure, enthalpy of vaporization, flash point, and index of refraction are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación
Automated Image Analysis in 3D Organotypic Cell Cultures
Amidithion is utilized in the field of automated image analysis for 3D organotypic cell cultures. The software AMIDA (Automated Morphometric Image Data Analysis) allows for quantitative measurements of a large number of images and structures, including different spheroid shapes, sizes, and textures. This is particularly relevant in basic research, drug discovery, and target validation, where systematic changes in spheroid morphology and differentiation are investigated (Härmä et al., 2014).
Identification of Cancer Antigens
In cancer research, a variant of AMIDA, known as allo-AMIDA, has been used for the identification of disease-associated antigens in head and neck cancers. This method uses permanent cancer cell lines as an antigen pool and has successfully identified proteins overexpressed in primary carcinomas and metastases, differentiating them from healthy epithelium (Rauch et al., 2004).
Amide Based Receptors for Anions
In the development of anion complexing agents, amide-based receptors have been significantly contributing. These amides are incorporated into various systems including organic and inorganic, and cyclic and acyclic systems, influencing the results of solution binding studies and sensing outputs (Bondy & Loeb, 2003).
Fourier Transforms Infrared Spectroscopy in Gelatin Classification
Amide-related spectral bands (Amide-I and Amide-II) have been used in Fourier transform infrared (ATR-FTIR) spectroscopy for differentiating and authenticating gelatin sources in food products. This methodology provides a rapid, simple, and economic way of determining both the presence and origin of gelatin in various products (Çebi et al., 2016).
MRI pH Sensitivity Using Amide Proton Signals
Amide proton signals of intracellular proteins and peptides have been explored to detect pH effects in magnetic resonance imaging (MRI). This approach, known as amide proton transfer (APT) contrast, provides a novel way to use intrinsic pH contrast in clinical imaging, offering insights into protein and peptide content and their dynamics in various medical conditions (Zhou et al., 2003).
Nickel Catalysis in Amide Bond Breaking
In the field of organic synthesis, amides have been strategically employed in transformations involving the rupture of the amide C-N bond, facilitated by Ni catalysis. This approach has opened new avenues for constructing C-heteroatom and C-C bonds using amides as unconventional reactants, significantly impacting multi-step synthesis (Dander & Garg, 2017).
Antimalarial Activity of Azalides with Amide Functionalities
In medicinal chemistry, azalides with amide and amine functionalities have shown improved in vitro and in vivo potency against malaria compared to azithromycin. These compounds, characterized by their selectivity and oral bioavailability, represent a significant advance in the development of novel antimalarial drugs (Perić et al., 2012).
Surface Chemistry of Poly(Amidoamine) Dendrimers in Cell Monolayers
Research on poly(amidoamine), PAMAM, dendrimers has focused on their impact on the integrity, permeability, and viability of cell monolayers. These studies provide insights into the potential of these dendrimers as drug carriers and permeation enhancers for oral drug delivery (ElSayed et al., 2003).
Amide-Functionalized Compounds in Crystal Engineering
In crystal engineering, amide-functionalized compounds have been utilized to create novel structures with unique properties. These structures have shown significant potential in various applications, including in molecular conductors and anion recognition (Baudron et al., 2003).
Vibrational Spectroscopy for Prostate Tissue Analysis
Vibrational spectroscopy techniques, utilizing amide-related biomarkers, have been applied to differentiate prostate tissues associated with varying risks of adenocarcinoma. This approach provides valuable biochemical insights, potentially aiding in understanding the etiology of prostate cancer (Patel et al., 2011).
Modular Bis-Anionic Ligand Platform in Iron-Catalyzed Cross-Coupling
Dilithium amides have been developed as a versatile ligand system for iron-catalyzed cross-coupling reactions. This innovation represents a significant advancement in the field of organic synthesis, offering a single system effective across diverse coupling reactions without significant modification of the protocol (Neate et al., 2021).
Amide Functionalization in Porous Coordination Polymers
Amide groups have been used in the creation of functionalized porous coordination polymers. These polymers exhibit selective sorption and catalysis properties, demonstrating the potential of amide groups in enhancing interactions with guest molecules (Hasegawa et al., 2007).
Mecanismo De Acción
Target of Action
Amidithion, also known as Thiocron, is an organophosphate insecticide . The primary targets of Amidithion are insects such as cutworms, spider mites, and thrips . It acts as an acetylcholinesterase inhibitor , disrupting the normal functioning of the nervous system in these pests, leading to their eventual death.
Mode of Action
As an acetylcholinesterase inhibitor, Amidithion prevents the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft . This leads to an accumulation of acetylcholine, causing continuous stimulation of the neurons. The overstimulation of the nervous system results in symptoms such as tremors, paralysis, and in severe cases, death of the pest.
Pharmacokinetics
It is known to be highly soluble in water , which suggests that it can be readily absorbed and distributed in the environment
Result of Action
The result of Amidithion’s action is the effective control of pests such as cutworms, spider mites, and thrips . By disrupting the normal functioning of their nervous systems, Amidithion causes the pests to die, thereby protecting crops and other plants from damage.
Action Environment
Amidithion’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its high solubility in water means that it can be easily washed away by rain, potentially reducing its effectiveness. Additionally, its low volatility suggests that it is unlikely to evaporate and spread to non-target areas.
Propiedades
IUPAC Name |
2-dimethoxyphosphinothioylsulfanyl-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO4PS2/c1-10-5-4-8-7(9)6-15-13(14,11-2)12-3/h4-6H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTZUQIYUMGJRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSP(=S)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO4PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041595 | |
| Record name | Amidithion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amidithion | |
CAS RN |
919-76-6 | |
| Record name | Amidithion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=919-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amidithion [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amidithion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMIDITHION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3329OQJ0YC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Thiocron (Amidithion) exert its insecticidal effect?
A1: Thiocron (Amidithion) is an organophosphate insecticide that acts as an acetylcholinesterase inhibitor. While the provided research doesn't delve into the specific interactions of Thiocron with acetylcholinesterase, similar organophosphates work by binding to the enzyme's active site, preventing the breakdown of the neurotransmitter acetylcholine. This leads to the accumulation of acetylcholine in the synapse, causing overstimulation of the nervous system and ultimately resulting in the insect's death.
Q2: What is the structural characterization of Thiocron?
A: Thiocron, also known as Amidithion, has the molecular formula C7H16NO4PS2 []. Its molecular weight is 273.32 g/mol. The crystal and molecular structure has been determined through three-dimensional x-ray analysis, revealing that it crystallizes in the monoclinic space group P21/c [].
Q3: How does temperature affect the toxicity of Thiocron?
A: Research indicates that the toxicity of Thiocron is positively correlated with temperature against both adult mites and their eggs [, ]. This means that Thiocron becomes more effective at higher temperatures.
Q4: Has resistance to Thiocron been observed in insect populations?
A: Yes, resistance to Thiocron has been reported in green spider mite (Tetranychus telarius complex) populations in Egypt []. Notably, multiple resistance against organophosphates, including Thiocron, and organochlorines was observed in this species. This highlights the importance of monitoring resistance development and implementing strategies to manage it.
Q5: Are there any insights from computational chemistry regarding Thiocron?
A: A CNDO molecular orbital calculation revealed that the phosphorus atom in Thiocron carries a partial positive charge of +1.063 e []. This is similar to the charge found in the related insecticide Azinphos-methyl (+1.041 e) []. Further computational studies could provide valuable insights into its interactions with target sites and aid in developing novel insecticides.
Q6: How effective is Thiocron in controlling specific pests?
A: Thiocron has been shown to be effective against various pests. * False spider mite (Cenopalpus pulcher): Research demonstrated that Thiocron was effective against both adult mites and their eggs, with increased toxicity at higher temperatures [, ]. * Potato leafhopper (Empoasca fabae): Thiocron sprays provided significant control of potato leafhoppers and resulted in greater potato yields compared to untreated controls []. * Oriental rat fleas (Xenopsylla cheopis): Thiocron was found to be ineffective in controlling rat fleas when incorporated into their diet [].
Q7: What are the environmental implications of Thiocron use?
A7: While the provided research doesn't delve into specific environmental impacts of Thiocron, it's essential to acknowledge that as an insecticide, it can have unintended consequences on non-target organisms and ecosystems. Further research is needed to understand its degradation pathways, potential for bioaccumulation, and long-term effects on the environment.
Q8: Are there any alternative insecticides to Thiocron?
A: Several alternative insecticides have been investigated in the provided research papers. For instance:* Control of Cowpea Aphids: Azodrin, NIA 10242, and phorate provided effective control of cowpea aphids on black locust seedlings []. * Control of Maruca testulalis: Thiodan provided effective protection against this cowpea pest, outperforming Thiocron in terms of yield [].
Q9: What are the implications of the partial positive charge on the phosphorus atom of Thiocron?
A: The partial positive charge on the phosphorus atom in Thiocron suggests its potential to interact with electron-rich regions of its target, such as the active site of acetylcholinesterase []. This interaction is crucial for its inhibitory activity. Understanding these electronic properties can guide the development of new insecticides with improved potency and selectivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



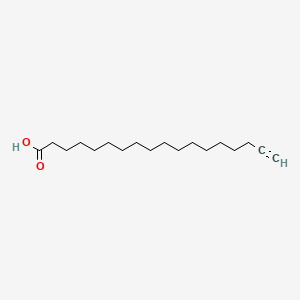

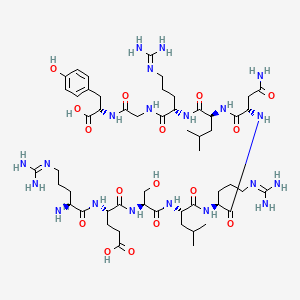
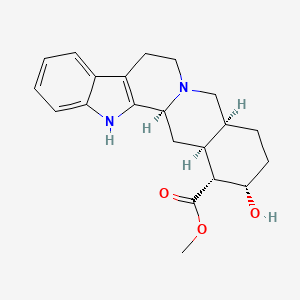
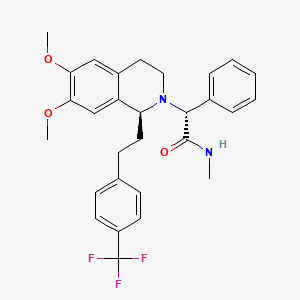

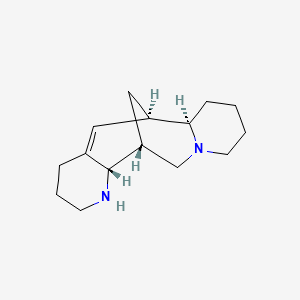

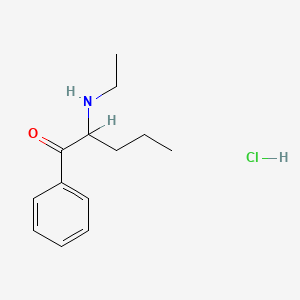

![1-O-[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl] 5-O-phosphono (2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]pentanedioate](/img/structure/B1664798.png)

